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Abstract
This technical guide provides an in-depth exploration of the thermodynamic properties of

branched alkanes. It has long been established that branched alkanes are thermodynamically

more stable than their linear isomers, a phenomenon with significant implications in fields

ranging from petroleum chemistry to medicinal chemistry. This document summarizes key

thermodynamic parameters, details the experimental and theoretical methodologies used to

determine these properties, and provides visual representations of the underlying principles. All

quantitative data are presented in structured tables for ease of comparison, and key

experimental and logical workflows are illustrated using diagrams.

Introduction: The Stability of Branched Alkanes
Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their

thermodynamic properties based on their molecular structure. A key principle is that branched-

chain alkanes are generally more thermodynamically stable than their straight-chain

counterparts with the same number of carbon atoms.[1][2] This increased stability is reflected in

their lower standard enthalpies of formation and heats of combustion.[3][4] The reasons for this

enhanced stability are multifaceted and have been a subject of considerable discussion in

chemical literature. Key contributing factors include electron correlation effects, electrostatic

interactions, and differences in steric energy.[5][6][7] More compact, branched structures lead
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to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.

[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

Standard Enthalpy of Formation (ΔHf°)

Standard Molar Entropy (S°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Molar Heat Capacity (Cp)

Quantitative Thermodynamic Data
The following tables summarize the standard thermodynamic properties of selected branched

alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various

sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Branched Alkanes (gas phase, kJ/mol)
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Alkane IUPAC Name ΔHf° (kJ/mol)

C4H10 Isobutane (2-Methylpropane) -134.2

C5H12 Isopentane (2-Methylbutane) -153.3

Neopentane (2,2-

Dimethylpropane)
-166.0

C6H14 Isohexane (2-Methylpentane) -174.5

3-Methylpentane -171.9

2,2-Dimethylbutane -185.8

2,3-Dimethylbutane -179.1

C7H16 2-Methylhexane -195.0

3-Methylhexane -192.3

2,2-Dimethylpentane -206.3

2,3-Dimethylpentane -199.2

2,4-Dimethylpentane -203.8

3,3-Dimethylpentane -201.7

3-Ethylpentane -190.0

2,2,3-Trimethylbutane -204.2

C8H18 2-Methylheptane -215.5

3-Methylheptane -212.8

4-Methylheptane -212.0

2,2-Dimethylhexane -226.4

2,3-Dimethylhexane -219.7

2,4-Dimethylhexane -224.3

2,5-Dimethylhexane -221.3

3,3-Dimethylhexane -222.2
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3,4-Dimethylhexane -217.6

2,2,3-Trimethylpentane -225.9

2,2,4-Trimethylpentane -224.1

2,3,3-Trimethylpentane -221.8

2,3,4-Trimethylpentane -219.7

C9H20 2-Methyloctane -236.0

2,2,5-Trimethylhexane -242.3

C10H22 2,2,3,3-Tetramethylhexane -261.1

Note: Data compiled and averaged from multiple sources. Minor variations may exist between

different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol·K)
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Alkane IUPAC Name S° (J/mol·K)

C4H10 Isobutane (2-Methylpropane) 294.6

C5H12 Isopentane (2-Methylbutane) 343.6

Neopentane (2,2-

Dimethylpropane)
306.4

C6H14 Isohexane (2-Methylpentane) 387.3

3-Methylpentane 382.4

2,2-Dimethylbutane 358.2

2,3-Dimethylbutane 369.5

C7H16 2-Methylhexane 423.1

3-Methylhexane 427.8

2,2-Dimethylpentane 400.8

2,3-Dimethylpentane 412.1

2,4-Dimethylpentane 409.2

3,3-Dimethylpentane 398.7

3-Ethylpentane 419.7

2,2,3-Trimethylbutane 391.2

C8H18 2-Methylheptane 461.5

3-Methylheptane 466.1

4-Methylheptane 466.1

2,2-Dimethylhexane 439.3

2,3-Dimethylhexane 450.6

2,4-Dimethylhexane 447.7

2,5-Dimethylhexane 444.8

3,3-Dimethylhexane 437.2
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3,4-Dimethylhexane 454.4

2,2,3-Trimethylpentane 429.7

2,2,4-Trimethylpentane 424.7

2,3,3-Trimethylpentane 427.2

2,3,4-Trimethylpentane 441.8

C9H20 2-Methyloctane 500.0

2,2,5-Trimethylhexane 479.9

C10H22 2,2,3,3-Tetramethylhexane 465.3

Note: Data compiled and averaged from multiple sources.[3][5] Minor variations may exist

between different references.

Table 3: Standard Gibbs Free Energy of Formation (ΔGf°) of Branched Alkanes (gas phase,

kJ/mol)
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Alkane IUPAC Name ΔGf° (kJ/mol)

C4H10 Isobutane (2-Methylpropane) -20.8

C5H12 Isopentane (2-Methylbutane) -12.2

Neopentane (2,2-

Dimethylpropane)
-14.9

C6H14 Isohexane (2-Methylpentane) -4.2

3-Methylpentane -2.5

2,2-Dimethylbutane -9.2

2,3-Dimethylbutane -5.9

C7H16 2-Methylhexane 3.8

3-Methylhexane 5.4

2,2-Dimethylpentane -2.5

2,3-Dimethylpentane 1.3

2,4-Dimethylpentane -0.4

3,3-Dimethylpentane 0.8

3-Ethylpentane 7.9

2,2,3-Trimethylbutane -3.8

C8H18 2-Methylheptane 11.7

3-Methylheptane 13.4

4-Methylheptane 13.4

2,2-Dimethylhexane 5.4

2,3-Dimethylhexane 9.2

2,4-Dimethylhexane 7.1

2,5-Dimethylhexane 10.0

3,3-Dimethylhexane 8.8
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3,4-Dimethylhexane 11.7

2,2,3-Trimethylpentane 4.6

2,2,4-Trimethylpentane 1.7

2,3,3-Trimethylpentane 5.4

2,3,4-Trimethylpentane 8.4

C9H20 2-Methyloctane 19.7

2,2,5-Trimethylhexane 13.0

C10H22 2,2,3,3-Tetramethylhexane 12.1

Note: Calculated using ΔGf° = ΔHf° - TΔS° from the data in Tables 1 and 2, with entropy of

formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol·K)
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Alkane IUPAC Name Cp (J/mol·K)

C4H10 Isobutane (2-Methylpropane) 97.5

C5H12 Isopentane (2-Methylbutane) 120.3

Neopentane (2,2-

Dimethylpropane)
122.2

C6H14 Isohexane (2-Methylpentane) 144.3

3-Methylpentane 143.5

2,2-Dimethylbutane 143.5

2,3-Dimethylbutane 142.7

C7H16 2-Methylhexane 167.8

3-Methylhexane 167.0

2,2-Dimethylpentane 165.7

2,3-Dimethylpentane 165.7

2,4-Dimethylpentane 164.8

3,3-Dimethylpentane 166.1

3-Ethylpentane 165.7

2,2,3-Trimethylbutane 164.0

C8H18 2-Methylheptane 191.2

3-Methylheptane 190.4

4-Methylheptane 190.4

2,2-Dimethylhexane 188.7

2,3-Dimethylhexane 188.7

2,4-Dimethylhexane 187.9

2,5-Dimethylhexane 187.9

3,3-Dimethylhexane 189.1
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3,4-Dimethylhexane 188.3

2,2,3-Trimethylpentane 187.0

2,2,4-Trimethylpentane 186.2

2,3,3-Trimethylpentane 187.4

2,3,4-Trimethylpentane 186.6

C9H20 2-Methyloctane 214.6

2,2,5-Trimethylhexane 209.6

C10H22 2,2,3,3-Tetramethylhexane 230.1

Note: Data compiled and averaged from multiple sources.[3][9] Minor variations may exist

between different references.

Experimental Protocols for Determining
Thermodynamic Properties
The accurate determination of the thermodynamic properties of branched alkanes relies on

precise experimental techniques. The following sections detail the methodologies for key

experiments.

Determination of Enthalpy of Formation (ΔHf°) via Bomb
Calorimetry
The standard enthalpy of formation of a compound is determined indirectly by measuring its

enthalpy of combustion (ΔHc°) using a bomb calorimeter and then applying Hess's Law.[7][10]

Principle: A known mass of the alkane is completely combusted in a constant-volume container

(the "bomb") filled with excess oxygen. The heat released by the combustion reaction is

absorbed by the surrounding water bath, and the temperature change of the water is

measured.

Detailed Methodology:
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Calibration of the Calorimeter:

A pellet of a substance with a known heat of combustion, typically benzoic acid, of a

precisely known mass (around 1 g) is placed in the sample holder inside the bomb.

A fuse wire of known length is attached to the electrodes, with the wire in contact with the

benzoic acid pellet.

The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-

pressure (approx. 30 atm) oxygen.[11]

The bomb is submerged in a known volume of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The final temperature of the water after combustion is recorded.

The heat capacity of the calorimeter (Ccal) is calculated using the known heat of

combustion of benzoic acid and the measured temperature change.

Combustion of the Branched Alkane:

A known mass of the liquid branched alkane is placed in a sample holder within the bomb.

The same procedure as for the calibration is followed: the bomb is sealed, filled with

oxygen, submerged in the water bath, and the initial temperature is recorded.

The alkane is ignited, and the final temperature is recorded.

Calculation of Enthalpy of Combustion (ΔHc°):

The heat absorbed by the calorimeter and water (qcal) is calculated using: q_cal = C_cal *

ΔT

The heat of combustion at constant volume (ΔUc) is the negative of qcal.
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The enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the following

equation, which accounts for the change in the number of moles of gas (Δngas) during the

reaction: ΔH_c° = ΔU_c + Δn_gas * R * T

Calculation of Enthalpy of Formation (ΔHf°):

Hess's Law is applied to the combustion reaction. The ΔHf° of the alkane is calculated

using the known standard enthalpies of formation of the products (CO2 and H2O) and the

experimentally determined ΔHc° of the alkane.
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Calorimeter Calibration

Alkane Combustion

Data Analysis

Weigh Benzoic Acid

Assemble Bomb with Sample & Fuse

Pressurize with O2

Submerge in Water Bath

Ignite Sample

Measure ΔT

Calculate C_cal

Calculate q_cal

Weigh Branched Alkane

Assemble Bomb with Sample & Fuse

Pressurize with O2

Submerge in Water Bath

Ignite Sample

Measure ΔT

Determine ΔU_c

Calculate ΔH_c°

Apply Hess's Law

Determine ΔH_f°
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Target Molecule: Isobutane

Component Groups

Thermodynamic Property (e.g., ΔH_f°)

CH3-CH(CH3)-CH3

3 x C-(H)3(C)Decomposition

1 x C-(H)(C)3

Decomposition

Sum of Group Contributions

Reactants

Products

Calculation
Target Molecule

(e.g., Neopentane)

Calculate ΔH_rxn
(Computational)

Known Molecule
(e.g., Methane)

Known Molecule
(e.g., Propane)

Known Molecule
(e.g., Propane)

ΔH_rxn = ΣΔH_f(prod) - ΣΔH_f(react) Solve for ΔH_f(Target)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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